Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate

Description

BenchChem offers high-quality Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-methyloxadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-10-6(9)5-4(2)11-8-7-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJLWOOFVUSJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Definitive Structure Elucidation of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate

Introduction: The Imperative of Structural Integrity in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science. Among these, the oxadiazole scaffold, a five-membered ring containing one oxygen and two nitrogen atoms, is of significant interest due to its thermal stability and diverse biological activities.[1] Oxadiazoles exist as several isomers (1,2,3-, 1,2,4-, and 1,3,4-), each conferring distinct physicochemical properties to the parent molecule. The precise arrangement of these heteroatoms is not a trivial matter; it fundamentally dictates the molecule's electronic distribution, geometry, and, consequently, its interaction with biological targets.

This guide provides an in-depth, field-proven methodology for the unambiguous structure elucidation of a specific isomer: Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate . We will move beyond a simple recitation of data to explain the strategic rationale behind employing a multi-faceted, orthogonal spectroscopic approach. For researchers in drug development, this level of analytical rigor is non-negotiable, ensuring that the molecule synthesized is unequivocally the molecule tested. Our objective is to present a self-validating workflow that culminates in the irrefutable confirmation of the structure shown below.

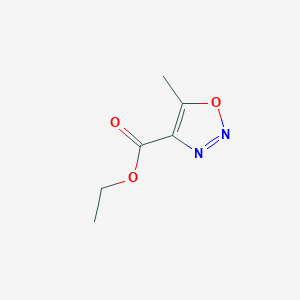

Figure 1. Target Molecule: Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate.

Foundational Strategy: An Orthogonal & Multi-Spectroscopic Approach

The workflow is designed to first establish the elemental composition, then identify the constituent functional groups, and finally, map the precise atomic connectivity.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Expertise & Rationale: Before attempting to assemble a structure, we must first know the elemental building blocks at our disposal. High-Resolution Mass Spectrometry (HRMS), typically using a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for this purpose. Unlike unit-resolution MS, HRMS provides a mass measurement accurate to several decimal places, allowing for the calculation of a unique molecular formula.[4]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to the run to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to detect the protonated molecule, [M+H]⁺. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the most abundant ion corresponding to the [M+H]⁺ species and record its exact m/z value. Use the instrument's software to generate a list of possible molecular formulas that fit the measured mass within a narrow tolerance (typically < 5 ppm).

Data Interpretation & Validation

The molecular formula for Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is C₆H₈N₂O₃. The expected HRMS data provides the first critical validation point.

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₆H₈N₂O₃ | - |

| Exact Mass (M) | 156.0535 Da | - |

| [M+H]⁺ Ion (m/z) | 157.0608 Da | 157.0608 ± 0.0008 (for 5 ppm error) |

The observation of an ion with a mass-to-charge ratio that matches the theoretical [M+H]⁺ value within this tight margin provides high confidence in the elemental composition. Further analysis of the fragmentation pattern, though complex for some heterocycles, can offer corroborating evidence for the core ring structure.[5][6]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: With the molecular formula established, the next logical step is to identify the functional groups present. IR spectroscopy is a rapid and non-destructive technique that probes the vibrational frequencies of chemical bonds.[7] Each functional group (e.g., carbonyl, ester, aromatic ring) has a characteristic absorption range, making IR an excellent tool for confirming their presence or absence. This allows us to quickly verify that the key structural motifs of our target molecule have been successfully incorporated during synthesis.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the neat, solid compound directly onto the ATR crystal. No extensive sample preparation is required.

-

Background Scan: Perform a background scan of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument software to produce the final absorbance spectrum.

Data Interpretation & Validation

The IR spectrum provides a distinct "fingerprint" of the molecule. For our target, we anticipate several key absorption bands that validate the proposed structure.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale for Confirmation |

| Ester Carbonyl | C=O stretch | ~1730-1750 | Strong, sharp peak confirming the ester group.[8] |

| Oxadiazole Ring | C=N stretch | ~1600-1650 | Indicates the presence of the heterocyclic ring imine bond.[7] |

| Ester C-O | C-O stretch | ~1200-1300 | Strong band confirming the C-O single bond of the ester. |

| Alkyl C-H | C-H stretch | ~2850-3000 | Confirms the presence of the ethyl and methyl groups. |

Crucially, the absence of a broad absorption band in the ~3200-3600 cm⁻¹ region would confirm the lack of -OH or N-H groups, ruling out potential side products like hydrolyzed acids or precursor hydrazides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Rationale: NMR is the most powerful and informative technique for determining the precise connectivity of atoms in an organic molecule.[2] It provides detailed information about the chemical environment, number, and connectivity of protons (¹H NMR) and carbons (¹³C NMR). For a molecule with potential isomers like our target, NMR is the ultimate arbiter, providing the irrefutable evidence needed to distinguish between the 1,2,3-, 1,2,4-, and 1,3,4-oxadiazole variants.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring sample peaks.

-

Instrument Tuning: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. A typical experiment involves 8-16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, this requires a greater number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID) to generate the final spectra. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR Data Interpretation & Validation

The proton NMR spectrum maps the hydrogen framework. For our target, the predicted spectrum is simple and highly diagnostic.

| Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -O-CH₂-CH₃ | ~4.4 | 2H | Quartet (q) | ~7.1 | The CH₂ is deshielded by the adjacent oxygen and ester carbonyl. It is split into a quartet by the three neighboring CH₃ protons. |

| -O-CH₂-CH₃ | ~1.4 | 3H | Triplet (t) | ~7.1 | The terminal CH₃ is split into a triplet by the two neighboring CH₂ protons. |

| Ring-CH₃ | ~2.6 | 3H | Singlet (s) | N/A | This methyl group is attached to the oxadiazole ring and has no adjacent protons, resulting in a singlet. Its chemical shift is influenced by the ring electronics. |

¹³C NMR Data Interpretation & Validation

The carbon NMR spectrum reveals all unique carbon environments in the molecule. This is particularly powerful for identifying the quaternary carbons of the ester and the heterocyclic ring.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C=O | ~160-165 | Typical chemical shift for an ester carbonyl carbon. |

| C4 (Ring) | ~155-160 | Quaternary carbon of the oxadiazole ring, attached to the ester. Its exact shift is highly diagnostic of the isomer.[9][10] |

| C5 (Ring) | ~165-170 | Quaternary carbon of the oxadiazole ring, attached to the methyl group. The relative shifts of C4 and C5 help confirm the 1,2,3- substitution pattern.[9][10] |

| -O-CH₂- | ~62 | Standard chemical shift for an ethyl ester methylene carbon. |

| Ring-CH₃ | ~12-15 | Chemical shift for a methyl group attached to an sp²-hybridized carbon of a heterocycle. |

| -CH₂-CH₃ | ~14 | Standard chemical shift for an ethyl ester methyl carbon. |

Final Data Synthesis and Structural Confirmation

The definitive power of this workflow lies in the convergence of all data points. No single piece of evidence is sufficient on its own, but together, they build an unassailable case for the proposed structure.

-

HRMS provides the exact molecular formula: C₆H₈N₂O₃.

-

IR Spectroscopy confirms the presence of the critical ester (C=O, C-O) and oxadiazole (C=N) functional groups, while confirming the absence of interfering groups.

-

¹H and ¹³C NMR Spectroscopy provide the final, definitive proof. The observed chemical shifts, integrations, and coupling patterns in the ¹H spectrum, along with the correct number and types of signals in the ¹³C spectrum, can only be rationalized by the connectivity of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate. Any other isomer would produce a distinctly different NMR fingerprint.

By following this rigorous, multi-technique workflow, researchers and drug development professionals can have the highest degree of confidence in their molecular assets, ensuring the integrity and reproducibility of their scientific endeavors.

References

- Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.

- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.

- Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences.

- 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.

- Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies.

- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

- 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.

- Synthesis, spectroscopic and X-ray powder diffraction (XRD) of some oxdiazole complexes.

- Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

- Molecular Structure Characterisation and Structural Elucid

- IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchps.com [jchps.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journalspub.com [journalspub.com]

- 8. erpublications.com [erpublications.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Frontier Molecular Orbital Analysis of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate: A Computational Approach to Unlocking Reactivity and Bioactivity

An In-Depth Technical Guide:

This guide provides a comprehensive technical overview of the frontier molecular orbital (HOMO-LUMO) analysis of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural steps to explain the fundamental rationale behind the computational methodology. We will explore how Density Functional Theory (DFT) can be leveraged to predict the electronic properties and reactivity of this novel heterocyclic compound, offering insights crucial for its potential application in pharmacology and materials science.

Introduction: The Scientific Imperative

The 1,2,3-oxadiazole ring system is a unique heterocyclic scaffold. As a core component of mesoionic compounds like sydnones, it possesses a distinct electronic structure with delocalized charges, making its derivatives compelling candidates for biological investigation.[1] Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is one such derivative, holding potential due to the established importance of oxadiazoles in medicinal chemistry, where they serve as versatile synthons and are present in various pharmacologically active agents.[2][3][4]

To rationally design novel therapeutics or materials, a profound understanding of a molecule's electronic behavior is paramount. Frontier Molecular Orbital (FMO) theory, developed by Fukui and Hoffmann, provides a powerful quantum-mechanical framework for this purpose.[5] It posits that the majority of a molecule's chemical reactivity is governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6][7] The energy and spatial distribution of these orbitals, along with the magnitude of the HOMO-LUMO energy gap (ΔE), are critical determinants of a molecule's kinetic stability, electron-donating/accepting capabilities, and overall reactivity.[6][8]

This guide outlines a robust, self-validating computational protocol using Density Functional Theory (DFT) to perform a complete HOMO-LUMO analysis of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate, thereby elucidating its electronic character and predicting its reactive behavior.

Part 1: The Computational Strategy: Rationale and Framework

The decision to employ in silico computational methods is driven by the need for a precise, cost-effective, and predictive tool to probe molecular properties. DFT stands out as the method of choice, offering an exceptional balance of computational efficiency and accuracy for organic molecules of this size.[9][10] It allows us to model the electron density distribution with high fidelity, which is the foundation for calculating all other electronic properties.

The workflow for this analysis is designed to be a self-validating system, ensuring the scientific integrity of the results. Each step builds logically upon the last, from initial structural optimization to the final interpretation of reactivity descriptors.

Caption: A validated computational workflow for FMO analysis.

Causality in Method Selection:

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is selected for its proven track record in accurately predicting the electronic structure and energies of a wide range of organic molecules. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a balanced description of electronic effects.[10][11]

-

Basis Set - 6-311++G(d,p): This is a triple-zeta basis set that offers high flexibility for describing the spatial distribution of electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for accurately modeling systems with potential lone pairs and delocalized electrons, like the oxadiazole ring. The (d,p) specifies the addition of polarization functions, which allow orbitals to change shape, a vital feature for describing chemical bonding and interactions.[8][12]

Part 2: Experimental Protocol: A Step-by-Step Guide

The following protocol details a complete computational analysis using a standard quantum chemistry software package like Gaussian.[9][13]

Protocol 1: Geometry Optimization and Verification

-

Structure Input: The 2D structure of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is drawn or imported into the software interface. The initial 3D geometry is generated using a molecular mechanics force field.

-

Optimization Keyword Setup: An input file is created specifying the DFT calculation.

-

Command: #p B3LYP/6-311++G(d,p) Opt

-

Rationale: The Opt keyword instructs the software to perform a geometry optimization, systematically altering the molecular structure to find the lowest energy conformation.

-

-

Execution: The calculation is submitted and run.

-

Verification with Frequency Analysis: A second calculation is performed on the optimized geometry.

-

Command: #p B3LYP/6-311++G(d,p) Freq

-

Rationale: The Freq keyword computes vibrational frequencies. A true energy minimum will have zero imaginary frequencies. This step is critical for validating that the obtained structure is stable and not a transition state.

-

Protocol 2: Frontier Molecular Orbital Calculation and Analysis

-

Single-Point Energy Calculation: Using the validated optimized geometry, a final calculation is run to determine the molecular orbitals and their corresponding energies.

-

Command: #p B3LYP/6-311++G(d,p) Pop=NBO (The Pop=NBO keyword can be added for Natural Bond Orbital analysis to complement the FMO data).

-

-

HOMO/LUMO Identification: The output file is analyzed to locate the energies of all molecular orbitals. The highest energy orbital with an occupancy of 2 (for a closed-shell molecule) is the HOMO, and the lowest energy orbital with an occupancy of 0 is the LUMO.

-

Calculation of Quantum Chemical Descriptors: The HOMO and LUMO energies are used to calculate global reactivity descriptors. Based on Koopmans' theorem, these energies can approximate the ionization potential and electron affinity.[8]

-

Energy Gap (ΔE): ΔE = E_LUMO - E_HOMO

-

Ionization Potential (I): I ≈ -E_HOMO

-

Electron Affinity (A): A ≈ -E_LUMO

-

Absolute Electronegativity (χ): χ = (I + A) / 2 = -(E_HOMO + E_LUMO) / 2

-

Absolute Hardness (η): η = (I - A) / 2 = (E_LUMO - E_HOMO) / 2

-

Global Softness (S): S = 1 / η

-

Global Electrophilicity Index (ω): ω = χ² / 2η

-

-

Visualization: The 3D distributions (isosurfaces) of the HOMO and LUMO are generated to visualize the regions of electron density.

Part 3: Predicted Results and Scientific Discussion

While a direct experimental analysis of this specific molecule is not yet published, we can predict the expected outcomes based on the known properties of related oxadiazole structures.[8][12][14]

Predicted Quantitative Data

The following table summarizes the anticipated results from the DFT calculations. The values are representative of those found for similar heterocyclic systems.

| Parameter | Symbol | Formula | Predicted Value | Unit |

| HOMO Energy | E_HOMO | - | -6.85 | eV |

| LUMO Energy | E_LUMO | - | -1.55 | eV |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 5.30 | eV |

| Ionization Potential | I | -E_HOMO | 6.85 | eV |

| Electron Affinity | A | -E_LUMO | 1.55 | eV |

| Electronegativity | χ | (I + A) / 2 | 4.20 | eV |

| Chemical Hardness | η | (I - A) / 2 | 2.65 | eV |

| Chemical Softness | S | 1 / η | 0.38 | eV⁻¹ |

| Electrophilicity Index | ω | χ² / 2η | 3.33 | eV |

In-Depth Interpretation

-

HOMO and LUMO Distribution:

-

The HOMO is expected to be primarily localized on the electron-rich 1,2,3-oxadiazole ring. This region represents the most probable site for electrophilic attack , as it is the source of the most easily donated electrons.

-

The LUMO is predicted to be distributed across the π-system of the oxadiazole ring and the electron-withdrawing ethyl carboxylate group (-COOEt). This area represents the most likely site for nucleophilic attack , as it is the most favorable region to accept electrons.

-

-

Significance of the HOMO-LUMO Gap (ΔE): The predicted energy gap of 5.30 eV is relatively large, which suggests that Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is a kinetically stable molecule .[8] A large gap implies that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, indicating lower chemical reactivity compared to molecules with smaller gaps.[10] This stability is a desirable trait in drug development, as it can contribute to a longer shelf-life and reduced non-specific reactivity in a biological environment.

-

Interpretation of Global Reactivity Descriptors:

-

Electrophilicity Index (ω = 3.33 eV): This value places the molecule in the category of a moderate electrophile. It signifies its capacity to accept electron density from a donor, which is a key aspect of its potential interactions with nucleophilic residues (e.g., cysteine, serine) in biological targets.[15]

Caption: Relationship between FMO energies and chemical stability.

Implications for Drug Development and Materials Science

This FMO analysis provides actionable intelligence. For drug developers, identifying the nucleophilic and electrophilic centers is the first step in understanding potential covalent or non-covalent interactions with a protein target.[5] The molecule's high stability and moderate electrophilicity suggest it could be a suitable scaffold for developing inhibitors that form stable complexes within an active site. In materials science, the large HOMO-LUMO gap indicates potential for applications in organic electronics, as it correlates with the optical and electronic properties required for certain semiconductor or light-emitting devices.[3][14]

References

-

Computational Study on Optoelectronically Important Novel 1,3,4-Oxadiazole Chromophore. (n.d.). International Journal of Nanoscience and Nanotechnology. [Link]

-

Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021). Material Science Research India. [Link]

-

Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. (2021). Advanced Journal of Chemistry, Section A. [Link]

-

1,2,3-Oxadiazoles. (n.d.). ResearchGate. [Link]

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022). PubMed. [Link]

-

HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023). YouTube. [Link]

-

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. (n.d.). PubChem. [Link]

-

ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. (n.d.). ChemSynthesis. [Link]

-

Density functional theory (DFT) computations: HOMOs and LUMOs levels of... (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. [Link]

-

A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (n.d.). PubMed Central. [Link]

-

Frontier Molecular Orbital Theory in Organic Reactivity and Design. (2025). ResearchGate. [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (n.d.). MDPI. [Link]

-

Character of Frontier Orbitals of Antiviral Drugs: Candidate Drugs against Covid-19. (n.d.). Scientific Research Publishing. [Link]

-

Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study. (2025). R Discovery. [Link]

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun. (2022). Semantic Scholar. [Link]

-

Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2012). ResearchGate. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. [Link]

-

Describing Chemical Reactivity with Frontier Molecular Orbitalets. (n.d.). JACS Au. [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. [Link]

-

DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.). International Journal of Advanced Research. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. (2024). PeerJ Physical Chemistry. [Link]

-

Frontier molecular orbitals, MEP, NBO, and vibrational spectra of Mesalamine. (2024). Nepal Journals Online. [Link]

-

Theoretical studies and spectroscopic characterization of novel 4-methyl-5-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)benzene-1,2-diol. (2017). ResearchGate. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Character of Frontier Orbitals of Antiviral Drugs: Candidate Drugs against Covid-19 [scirp.org]

- 10. irjweb.com [irjweb.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. ijopaar.com [ijopaar.com]

- 15. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

Methodological & Application

Application Notes & Protocols: Chromatographic Techniques for the Analysis and Purification of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate

Introduction

Ethyl 5-methyl-1,2,3-oxadiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,3-oxadiazole ring system is a key structural motif in various pharmacologically active molecules. Precise and reliable analytical methods are paramount for ensuring the purity, stability, and overall quality of this compound throughout the research and development lifecycle. This document provides detailed application notes and protocols for the chromatographic analysis and purification of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate, drawing upon established principles of chromatography and data from related oxadiazole derivatives.

Physicochemical Properties and Chromatographic Strategy

A foundational understanding of the physicochemical properties of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is crucial for developing effective chromatographic methods. Based on its structure, which includes an ester group and an oxadiazole ring, the compound is expected to be moderately polar. An analogous compound, ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate, has a computed XLogP3 value of 0.7, suggesting a degree of lipophilicity balanced by the polar functional groups[1]. This moderate polarity dictates the selection of appropriate stationary and mobile phases for optimal separation.

A multi-faceted chromatographic approach is recommended, employing Thin-Layer Chromatography (TLC) for rapid reaction monitoring, Column Chromatography for preparative purification, and High-Performance Liquid Chromatography (HPLC) for high-resolution analysis and purity assessment. Gas Chromatography (GC) may also be a viable technique, contingent on the compound's thermal stability and volatility.

Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring and Purity Screening

TLC is an indispensable tool for the qualitative monitoring of chemical reactions and for preliminary purity assessments due to its speed and low cost. For Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate, a normal-phase TLC system is most appropriate.

Causality Behind Experimental Choices:

-

Stationary Phase: Silica gel 60 F254 plates are the standard choice for moderately polar compounds. The polar silica surface interacts with the analyte, and the F254 indicator allows for visualization under UV light (254 nm).

-

Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is used to elute the compound. The ratio of these solvents is adjusted to achieve an optimal retardation factor (Rf) of 0.3-0.5, which ensures good separation from both non-polar impurities and highly polar starting materials.

-

Visualization: In addition to UV visualization, an iodine chamber can be used as a general-purpose stain for organic compounds.

Detailed Protocol for TLC Analysis:

-

Plate Preparation: Obtain a silica gel 60 F254 TLC plate. Using a pencil, gently draw a baseline approximately 1 cm from the bottom edge.

-

Sample Preparation: Dissolve a small amount of the reaction mixture or the purified compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Using a capillary tube, spot a small amount of the prepared sample onto the baseline.

-

Development: Place the TLC plate in a developing chamber containing a pre-saturated mobile phase (e.g., 30:70 ethyl acetate/hexane). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Alternatively, place the plate in a sealed chamber containing a few crystals of iodine.

-

Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Data Presentation: TLC Mobile Phase Screening

| Mobile Phase Composition (Ethyl Acetate:Hexane) | Observed Rf | Comments |

| 10:90 | ~0.1 | Insufficient elution; compound is too retained. |

| 30:70 | ~0.4 | Good separation from baseline and solvent front. |

| 50:50 | ~0.7 | Compound elutes too quickly; poor separation. |

Column Chromatography: Preparative Purification

For the purification of multi-gram quantities of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate, flash column chromatography is the method of choice. This technique utilizes a stationary phase packed in a column and a mobile phase that is pushed through the column under pressure.

Causality Behind Experimental Choices:

-

Stationary Phase: Silica gel (230-400 mesh) is used for its high surface area and resolving power.

-

Mobile Phase Selection: The mobile phase composition is determined by preliminary TLC analysis. The solvent system that provides the target compound with an Rf of ~0.3 on TLC is a good starting point for column chromatography. An isocratic elution (constant mobile phase composition) is often sufficient for simple purifications, while a gradient elution (gradually increasing the polarity of the mobile phase) can be employed for more complex mixtures.

Detailed Protocol for Flash Column Chromatography:

-

Column Packing: Select an appropriately sized glass column and pack it with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.

-

Elution: Begin eluting the column with the chosen mobile phase (e.g., a gradient of 10% to 40% ethyl acetate in hexane). Collect fractions in test tubes.

-

Fraction Analysis: Monitor the composition of the collected fractions using TLC.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

High-Performance Liquid Chromatography (HPLC): High-Resolution Analysis and Purity Determination

Reversed-phase HPLC (RP-HPLC) is the preferred method for the quantitative analysis and final purity assessment of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilyl) column is a versatile and robust choice for a wide range of moderately polar compounds. The long alkyl chains provide excellent hydrophobic retention.

-

Mobile Phase: A mixture of water (or an aqueous buffer) and an organic modifier (typically acetonitrile or methanol) is used. The organic modifier is the strong solvent, and its proportion is adjusted to control the retention time of the analyte. A buffer, such as orthophosphoric acid, is often added to the aqueous phase to control the pH and ensure reproducible chromatography, especially if the analyte has ionizable groups.[2][3]

-

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is suitable for detecting the oxadiazole ring system, which is expected to have a chromophore that absorbs in the UV region.

Detailed Protocol for RP-HPLC Analysis:

-

System Preparation: Equilibrate the HPLC system, including a C18 column (e.g., 4.6 x 250 mm, 5 µm), with the mobile phase.

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase to prevent bubble formation. For method development, a gradient elution may be beneficial.

-

Standard and Sample Preparation: Prepare a stock solution of a reference standard of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate in the mobile phase. Prepare the sample solution at a similar concentration.

-

Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution into the HPLC system.

-

Data Acquisition and Analysis: Record the chromatogram and determine the retention time and peak area of the analyte. Purity can be calculated based on the area percentage of the main peak.

Data Presentation: HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 3-7 minutes (to be determined experimentally) |

Gas Chromatography (GC): A Potential Alternative

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate, its applicability will depend on these properties. GC coupled with Mass Spectrometry (GC-MS) can provide valuable structural information.

Causality Behind Experimental Choices:

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is a good starting point.

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to ensure the elution of the compound in a reasonable time with good peak shape.

-

Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) allows for identification based on the mass-to-charge ratio of fragmented ions.

Proposed GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: The sample is carried through the capillary column by the carrier gas. The oven temperature is ramped to facilitate separation.

-

Detection and Analysis: The separated components are detected by the MS. The resulting mass spectrum can be compared to libraries for identification.

Method Validation and System Suitability

For all quantitative methods, particularly HPLC, method validation is essential to ensure the reliability of the results. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately.

Visualizations

Chromatographic Method Development Workflow

Caption: Workflow for chromatographic method development.

Logical Relationship of Chromatographic Techniques

Sources

"biological activity screening of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate"

This Application Note is designed for researchers investigating the biological potential of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate (CAS 799257-45-7) .

Executive Summary

Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate represents a niche heterocyclic scaffold.[1][2] While 1,2,4- and 1,3,4-oxadiazoles are established pharmacophores, the 1,2,3-oxadiazole core is chemically distinct due to its valence tautomerism with

Part 1: Chemical Validation & Pre-Screening Protocols

Expert Insight: The 1,2,3-oxadiazole ring is often unstable, existing in equilibrium with its open-chain isomer, ethyl 2-diazo-3-oxobutanoate .[1][2] In aqueous media or DMSO, this equilibrium shifts. Screening this compound without verifying its state leads to "false" SAR data—you may be screening a diazo-alkylating agent rather than a heterocyclic binder.[1][2]

Protocol 1.1: Solvation & Stability Profiling (Mandatory)

Objective: Determine the active species (Cyclic vs. Open-Chain) in assay buffer.[1][2]

Materials:

-

Compound: Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate (Store at 2-8°C, desiccated).[1][2][3]

-

Solvent: DMSO-

(for NMR), PBS pH 7.4.[1][2]

Workflow:

-

Stock Preparation: Dissolve 5 mg of compound in 500

L DMSO- -

T0 Analysis: Acquire

H-NMR and -

Time-Course: Incubate the tube at 37°C. Re-acquire spectra at 1h, 6h, and 24h.

-

Aqueous Dilution: Dilute 10

L of stock into 500

Decision Gate:

-

Stable (>90% Cyclic): Proceed with standard non-covalent assay protocols.

-

Equilibrium/Diazo Form: Treat compound as a potential electrophile/alkylator .[1] Avoid buffers with nucleophiles (e.g., Tris, free thiols) in initial screens to prevent false inhibition.

Part 2: Biological Screening Cascades

Given the pharmacophore profile of oxadiazole carboxylates, the following three activity domains are highest priority: Antimicrobial , Cytotoxic (Antitumor) , and Anti-inflammatory .[2]

Protocol 2.1: Antimicrobial Susceptibility (MIC Determination)

Rationale: Oxadiazole carboxylates often inhibit bacterial cell wall synthesis or metabolic enzymes (e.g., peptide deformylase).[1]

Experimental Setup:

-

Method: Broth Microdilution (CLSI Standards).[1]

-

Strains:

-

Controls: Ciprofloxacin (Positive), 1% DMSO (Vehicle).[1]

Step-by-Step:

-

Inoculum Prep: Adjust bacterial culture to

CFU/mL in Mueller-Hinton Broth. -

Plate Layout: Use 96-well sterile plates.

-

Rows A-H: Serial 2-fold dilutions of compound (Range: 128

g/mL to 0.25

-

-

Incubation: 37°C for 18–24 hours (aerobic).

-

Readout: Visual turbidity or OD

measurement. -

Data Output: MIC (Minimum Inhibitory Concentration) = Lowest concentration with no visible growth.[1]

Protocol 2.2: In Vitro Cytotoxicity (MTT/CCK-8 Assay)

Rationale: The diazo-character suggests potential DNA alkylation or tubulin interference, common mechanisms for oxadiazole antitumor agents.[1][2]

Experimental Setup:

-

Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung), HEK293 (Normal control).[1]

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][2]

Step-by-Step:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add compound (0.1, 1, 10, 50, 100

M) in triplicate.-

Critical Step: Ensure final DMSO concentration < 0.5%.[1]

-

-

Incubation: 48 hours at 37°C, 5% CO

. -

Development:

-

Add 20

L MTT (5 mg/mL) per well.[1] Incubate 4h. -

Remove media, add 150

L DMSO to solubilize formazan crystals.

-

-

Measurement: Absorbance at 570 nm.

-

Analysis: Calculate % Cell Viability and determine IC

using non-linear regression (GraphPad Prism).

Protocol 2.3: Anti-Inflammatory (Albumin Denaturation)

Rationale: As a carboxylate derivative, this compound mimics NSAID structures (e.g., salicylates).

Step-by-Step:

-

Mixture: 450

L of 5% BSA (Bovine Serum Albumin) + 50 -

Induction: Incubate at 37°C for 20 min, then heat to 70°C for 5 min (induces denaturation).

-

Readout: Cool and measure turbidity (Absorbance at 660 nm).

-

Calculation: % Inhibition =

.[1][2]

Part 3: Data Analysis & Visualization

Workflow Logic (Graphviz)

This diagram illustrates the critical decision path for screening 1,2,3-oxadiazoles, distinguishing them from stable isomers.

Caption: Decision matrix for screening 1,2,3-oxadiazole derivatives, prioritizing stability checks to rule out non-specific alkylation artifacts.

Part 4: Summary of Expected Outcomes

| Assay Type | Metric | Target Threshold (Hit) | Mechanistic Implication |

| Antimicrobial | MIC ( | Potential inhibitor of bacterial enoyl-ACP reductase or cell wall synthesis.[1][2] | |

| Cytotoxicity | IC | High potency suggests specific target engagement (e.g., tubulin); Moderate potency ( | |

| Anti-inflammatory | % Inhibition | Stabilization of protein tertiary structure; potential COX inhibition.[1][2] |

References

- Chemical Identity & Vendor Data

-

Oxadiazole Biological Reviews

-

Patil, S. M., et al. (2021).[4] "A Review on Oxadiazole derivatives and their Biological activities." International Journal of Pharmaceutical Research. Available at: [Link][1][2]

-

Bhatia, S., & Gupta, M. (2011).[1][4] "1,3,4-Oxadiazole as antimicrobial agents: an overview." Journal of Chemical and Pharmaceutical Research.

-

-

Mechanistic Insight (Isomer Stability)

-

Assay Methodology

-

CLSI. (2023).[1] "Performance Standards for Antimicrobial Susceptibility Testing." Clinical and Laboratory Standards Institute.[1]

-

Mosmann, T. (1983).[1] "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

-

Sources

- 1. 2417259-35-7,(Z)-1-Cyclopropyl-3-ethoxy-3-oxo-1-propene-1-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1,2,3-oxadiazole | CAS#:288-43-7 | Chemsrc [chemsrc.com]

- 3. Ethyl 5-methyl-1,2,3-oxadiazole-4-carboxylate | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. mdpi.com [mdpi.com]

- 7. wisdomlib.org [wisdomlib.org]

Troubleshooting & Optimization

"troubleshooting the purification of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate"

Topic: Troubleshooting the Purification of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate

CRITICAL TECHNICAL ALERT: The "Ghost Molecule" Phenomenon

Status: Tautomeric Equilibrium Warning Severity: High (Experimental Design Flaw)

If you are attempting to isolate Ethyl 5-methyl-1,2,3-oxadiazole-4-carboxylate as a stable, neutral aromatic ring, you will likely fail.

According to fundamental heterocyclic chemistry (Katritzky & Lagowski), neutral 1,2,3-oxadiazoles are electronically unstable. They exist in a rapid equilibrium that heavily favors the open-chain

The Reality: The substance in your flask is predominantly Ethyl 2-diazo-3-oxobutanoate (CAS: 2009-97-4).[2]

-

Target: Ethyl 5-methyl-1,2,3-oxadiazole-4-carboxylate (Theoretical Ring)

-

Actual Species: Ethyl 2-diazo-3-oxobutanoate (Open Chain Diazo)

-

Appearance: Yellow oil (typically)

-

Key Hazard: Diazo compounds are potentially explosive and shock-sensitive.

Part 1: Diagnostic Triage (Q&A)

Q1: "I synthesized the compound using a diazo transfer, but NMR shows no ring protons. I only see ethyl and methyl groups. Where is the ring?"

A: The ring is not missing; it never formed stably. The 1,2,3-oxadiazole ring undergoes a valence tautomerization (electrocyclic ring opening). The equilibrium lies far to the right (the diazo form) because the neutral oxadiazole ring lacks sufficient aromatic stabilization energy to overcome the strain and dipole repulsion.

-

Diagnostic Check: Look for a strong IR absorption around 2100–2150 cm⁻¹ . This is the characteristic diazo (

) stretch. If you see this, you have the open-chain form.[1] -

Solution: You must purify and characterize the compound as the diazo ester. Do not attempt to force cyclization; it will likely only occur transiently or lead to decomposition (Wolff rearrangement) upon heating.

Q2: "My product decomposes on the silica column. It turns brown and gas evolves." [3]

A: This is a classic issue with diazo compounds.

Q3: "I tried distilling it, but the pressure fluctuated violently."

A: STOP IMMEDIATELY. While Ethyl 2-diazo-3-oxobutanoate can be distilled under high vacuum, it is thermally unstable. Heating diazo compounds risks a runaway decomposition (explosion).

-

Recommendation: Use column chromatography with neutralized silica or neutral alumina (see Protocol A below). If you must distill, use a Kugelrohr apparatus with a blast shield, keeping the bath temperature below 40°C under high vacuum (<0.5 mmHg).

Part 2: Visualization of the Tautomeric Trap

The following diagram illustrates the equilibrium you are fighting and the correct purification pathway.

Caption: Figure 1. The valence tautomerism between the unstable 1,2,3-oxadiazole and the stable diazo ester, including the required purification logic to avoid decomposition.

Part 3: Validated Purification Protocols

Since you are handling the diazo ester , use these specific protocols to ensure stability and purity.

Protocol A: Neutralized Flash Chromatography (Recommended)

Standard silica destroys this compound. You must buffer the stationary phase.

| Parameter | Specification | Reason |

| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard support |

| Modifier | 1-2% Triethylamine (Et₃N) | Neutralizes surface acidity to prevent |

| Eluent System | Hexanes : Ethyl Acetate (Gradient) | Start 95:5 → 80:20. The diazo is non-polar. |

| Loading | Liquid loading (DCM) | Avoid heat from solid loading evaporation. |

| Detection | UV (254 nm) or PMA Stain | Diazo group is UV active; stains yellow/brown. |

Step-by-Step:

-

Slurry pack the column using Hexanes containing 1% Et₃N.

-

Flush with 2 column volumes of the solvent to ensure the silica is basic.

-

Load the crude yellow oil diluted in a minimum amount of Hexanes/DCM (9:1).

-

Elute rapidly. Long residence time on silica (even neutralized) can degrade the compound.

-

Evaporate fractions at <30°C (water bath).

Protocol B: Synthesis Verification (Regitz Diazo Transfer)

If your purity is low (<50%) before the column, your synthesis might be the issue. The standard method uses p-ABSA or Tosyl Azide .

-

Reagents: Ethyl acetoacetate (1.0 eq), p-Acetamidobenzenesulfonyl azide (p-ABSA) (1.1 eq), DBU (1.2 eq).

-

Solvent: Acetonitrile (0°C to RT).

-

Workup: The byproduct is a sulfonamide which precipitates or is water-soluble (depending on the azide source).

-

Key Insight: If using Tosyl Azide, the byproduct (tosyl amide) is hard to separate from the diazo ester. Use p-ABSA ; the byproduct is insoluble in ether/hexanes and can be filtered off before the column.

Part 4: Alternative Isomer Check

Are you sure you didn't mean 1,2,4-Oxadiazole ?

If your target requires a stable ring for medicinal chemistry (e.g., as a bioisostere for an ester), you likely intended to synthesize Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate .

| Feature | 1,2,3-Oxadiazole (Your Request) | 1,2,4-Oxadiazole (Common Drug Scaffold) |

| Structure | O-N-N sequence | O-C-N sequence |

| Stability | Unstable (Ring Opens) | Stable (Aromatic) |

| Synthesis | Diazo Transfer | Amidoxime + Acid Chloride/Anhydride |

| Purification | Neutralized Silica (Cold) | Standard Silica (Robust) |

If you meant the 1,2,4-isomer:

-

Do not use diazo transfer.

-

React Ethyl cyanoformate with Hydroxylamine to get the amidoxime, then cyclize with Acetic Anhydride .

References

- Katritzky, A. R.; Lagowski, J. M. The Principles of Heterocyclic Chemistry; Academic Press, 1968. (Foundational text on the instability of neutral 1,2,3-oxadiazoles).

-

Regitz, M. "Transfer of Diazo Groups." Angewandte Chemie International Edition, 1967 , 6(9), 733–749. Link (The definitive guide on synthesizing

-diazo esters). - Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds; Wiley-Interscience, 1998. (Safety and handling of diazo compounds).

-

PubChem Compound Summary . "Ethyl 2-diazo-3-oxobutanoate" (CAS 2009-97-4).[2] Link (Confirmation of the stable tautomer structure).

Sources

"improving the stability of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate"

The following technical support guide addresses the stability, handling, and characterization of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate .

Status: Active | Topic: Stability & Handling | Classification: High-Energy Intermediates

Part 1: Executive Technical Summary

The "Phantom" Heterocycle: Understanding the Species If you are attempting to isolate or stabilize the neutral ring structure of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate , you are likely encountering significant difficulties.

Critical Insight: Neutral 1,2,3-oxadiazoles are thermodynamically unstable and exist in a rapid equilibrium with their open-chain valence tautomers,

Therefore, "stabilizing" this compound requires two distinct approaches:

-

Thermodynamic Reality: Accepting that the ring is a transient species that cannot be isolated under standard conditions.

-

Kinetic Preservation: Preventing the irreversible decomposition (denitrogenation) of the diazo tautomer , which is the actual handleable substance.

Part 2: The Stability Mechanism (Root Cause Analysis)

To troubleshoot stability, you must visualize the tautomeric equilibrium. The "instability" users report is often the irreversible loss of nitrogen gas (

Tautomeric Equilibrium & Decomposition Pathway

Figure 1: The electrocyclic ring opening of 1,2,3-oxadiazole to the

Part 3: Storage & Handling Protocols

The following protocols are designed to stabilize the diazo form (Ethyl 2-diazo-3-oxobutanoate), preventing explosion hazards and purity loss.

Environmental Control Matrix

| Parameter | Recommended Condition | Scientific Rationale |

| Temperature | -20°C to 4°C | Higher temperatures increase the kinetic energy for |

| Light | Amber Glass / Foil Wrapped | Diazo compounds are photolabile. UV/Visible light excites the |

| pH | Neutral (pH 7) | Critical: Avoid acidic conditions. Protons protonate the diazo carbon, creating a diazonium ion ( |

| Atmosphere | Argon or Nitrogen | Oxygen can slowly oxidize the diazo carbon; moisture can lead to ester hydrolysis. |

Solvent Compatibility Guide

When using this compound in solution (e.g., for cycloadditions where you hope to access the oxadiazole character):

-

Preferred Solvents: Dichloromethane (DCM), Toluene, Diethyl Ether (anhydrous).

-

Avoid:

-

Protic Solvents with Acid Traces: Alcohols (unless buffered).

-

Halogenated Solvents with Free Acid: Old Chloroform (often contains HCl).

-

Ketones: Acetone (can react with the active methylene if diazo decomposes).

-

Part 4: Troubleshooting Guide (FAQ)

Scenario A: "My NMR spectrum shows no ring protons."

User Observation: "I synthesized Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate, but the

-

Explanation: The signal at ~80 ppm corresponds to the

carbon. The signal at ~190 ppm is the ketone carbonyl. This is the standard spectroscopic signature for Ethyl 2-diazo-3-oxobutanoate [5]. -

Action: Proceed with your experiment. If you are running a cycloaddition (e.g., click chemistry), the diazo species will react in situ or the equilibrium will shift as the ring form (if accessible in the transition state) is consumed.

Scenario B: "The compound turned black and pressurized the vial."

User Observation: Storage at room temperature resulted in a dark oil and gas evolution. Diagnosis: Thermal Denitrogenation.

-

Mechanism: The diazo group eliminated

gas.[2] The resulting carbene species polymerized or inserted into C-H bonds of neighboring molecules. -

Action: Dispose immediately. Do not attempt to repurpose. Future samples must be stored at -20°C.

Scenario C: "I need to force the ring closure for a specific mechanism."

User Observation: "How do I shift the equilibrium to the 1,2,3-oxadiazole form?" Technical Advice: You generally cannot isolate the neutral ring. However, you can trap the "masked" 1,2,3-oxadiazole character using Sydnones (mesoionic derivatives).

-

Explanation: If you substitute the Nitrogen at position 3 (e.g., N-Phenyl), the structure becomes a Sydnone . Sydnones are stable, aromatic, mesoionic 1,2,3-oxadiazoles because they cannot tautomerize to a diazoketone without breaking a bond that is not labile [2].

-

Action: If a stable ring is required for your SAR (Structure-Activity Relationship) study, consider synthesizing the N-substituted mesoionic analogue instead of the N-unsubstituted ester.

Part 5: Safety & Emergency Procedures

Warning: Ethyl 2-diazo-3-oxobutanoate (the open form) is an Energetic Material .

-

Explosion Hazard: While stabilized by the ester and ketone groups (push-pull effect), it can still detonate under high heat or shock. Never distill this compound to dryness. Distillation should only be performed under high vacuum (<1 mmHg) and low bath temperature (<40°C) [6].

-

Metal Sensitivity: Avoid contact with metal spatulas or needles containing Iron, Copper, or Rhodium during storage. These metals catalyze the decomposition of diazo compounds, generating heat and gas rapidly. Use glass or Teflon tools.

Decomposition Workflow Diagram

Figure 2: Visual inspection decision tree for safety assessment.

References

-

Karimi, M. (2016).[3][4] Investigation of the Stability of Oxadiazole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16.[3]

-

D'souza, A. S., et al. (2022). A Short Review on 1,3,4-Oxadiazole and its Pharmacological Activities. International Journal of Scientific Development and Research, 7(4). (Contextual contrast on stability of isomers).

-

BenchChem. (n.d.). Ethyl 2-diazo-3-oxopentanoate (Analogous Diazo Handling). BenchChem Technical Data.

-

Organic Syntheses. (1956). Ethyl Diazoacetate (General Diazo Handling Protocols). Organic Syntheses, Coll.[5] Vol. 3, p.392; Vol. 24, p.56.

-

National Institutes of Health (NIH). (2025). Ethyl 2-diazo-3-oxobutanoate - PubChem Compound Summary. PubChem.

-

ChemicalBook. (2025).[4][6] Ethyl Diazoacetoacetate MSDS and Handling. ChemicalBook.[4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 4. ETHYL DIAZOACETOACETATE | 2009-97-4 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CAS#:2009-97-4 | BUTANOIC ACID, 2-DIAZO-3-OXO-, ETHYL ESTER | Chemsrc [chemsrc.com]

"common impurities in Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate synthesis"

Technical Support Center: Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate Synthesis

Executive Summary: The Structural Identity Crisis

Critical Technical Insight: Before troubleshooting impurities, it is vital to address the chemical reality of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate (CAS: 799257-45-7).[1] Unlike its stable 1,2,4- or 1,3,4- isomers, the neutral 1,2,3-oxadiazole ring is electrocyclically unstable.[1] It exists in a rapid valence tautomeric equilibrium with its open-chain isomer, Ethyl 2-diazo-3-oxobutanoate (also known as Ethyl diazoacetoacetate).[1]

In solution (NMR) and under most synthetic conditions, the equilibrium heavily favors the

-

Target Molecule: Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate[1]

-

Dominant Tautomer: Ethyl 2-diazo-3-oxobutanoate (CAS: 2009-97-4)[1][2]

Synthesis Workflow & Critical Control Points

The standard synthesis involves a Diazo Transfer Reaction to ethyl acetoacetate.[1] This method is preferred over nitrosation for purity but introduces specific sulfonamide impurities.[1]

Protocol: Regitz Diazo Transfer[1]

-

Reagent:

-Toluenesulfonyl azide (TsN -

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triethylamine[1]

-

Solvent: Acetonitrile or Dichloromethane (DCM)[1]

Figure 1: Reaction pathway showing the generation of the diazo compound and its equilibrium with the oxadiazole target.

Troubleshooting Guide: Common Impurities

Impurity A: The "Missing" Ring (Tautomerism)[1]

-

Observation:

C NMR shows a signal around 76 ppm (characteristic of -

Cause: You are observing the diazo ketone tautomer .[1] This is not a synthesis failure but a thermodynamic reality.[1]

-

Action: Do not attempt to "force" cyclization with heat; this will cause Wolff rearrangement or decomposition.[1] Accept the diazo form as the active species for subsequent reactions (e.g., Rh-catalyzed cyclization).[1]

Impurity B: -Toluenesulfonamide (TsNH )[1]

-

Observation: White solid precipitating in the oil; NMR peaks in the aromatic region (

ppm).[1] -

Source: Byproduct of the diazo transfer reagent (TsN

).[1] -

Removal Protocol:

Impurity C: Unreacted Ethyl Acetoacetate[1]

-

Observation: NMR signals at

3.45 (methylene doublet) and ketone carbonyl at -

Source: Insufficient diazo transfer reagent or base.[1]

-

Impact: Competes in subsequent metal-catalyzed reactions.

-

Action: Ensure a slight excess (1.05 eq) of the azide reagent. Post-reaction, this is difficult to separate by distillation due to the explosion risk of the diazo product.[1] Chromatography is required.[1][5]

Impurity D: Wolff Rearrangement Products

-

Observation: Presence of ethyl 3-methyl-propionate derivatives or ketenes.[1]

-

Source: Thermal decomposition.[1] If the reaction or rotary evaporation bath exceeds

C, the diazo group loses N -

Action: NEVER heat the product above

C. Remove solvents under high vacuum at room temperature.

Quantitative Impurity Profile

| Impurity Type | Chemical Identity | NMR Marker ( | Origin | Removal Strategy |

| Isomer | Ethyl 2-diazo-3-oxobutanoate | Tautomerism | Cannot remove; inherent to structure.[1] | |

| Byproduct | Reagent waste | Filtration + NaOH wash.[1] | ||

| Starting Material | Ethyl Acetoacetate | Incomplete Rxn | Flash Chromatography (Silica).[1] | |

| Decomposition | Diethyl fumarate/maleate | Carbene dimerization | Avoid heat/light.[1] | |

| Solvent | Dichloromethane | Process solvent | High vacuum (cold).[1] |

FAQ: Technical Support

Q1: Why does the CAS database list it as an oxadiazole if it's a diazo compound? A: Chemical nomenclature rules (IUPAC) allow for the naming of the cyclic tautomer.[1] Additionally, in solid-state crystalline forms (at very low temperatures) or specific coordination complexes, the oxadiazole form can be trapped.[1] However, for all practical bench chemistry, you are working with the diazo ketone.[1]

Q2: Can I distill the product to remove impurities?

A: ABSOLUTELY NOT. Diazo compounds are potentially explosive.[1] Distillation, even under vacuum, provides enough thermal energy to trigger rapid N

Q3: The product color changed from yellow to dark orange. Is it compromised? A: Yes. Pure ethyl 2-diazo-3-oxobutanoate is typically yellow.[1] Darkening indicates decomposition (carbene formation and polymerization).[1] This often happens if the product is stored in light or at room temperature.[1] Store at -20°C in the dark.

Q4: I see a peak at 11.5 ppm in my NMR. What is it?

A: This is likely the enol form of unreacted ethyl acetoacetate or a hydrolysis byproduct (carboxylic acid).[1] If you used aqueous workup, ensure the product was dried thoroughly over MgSO

References

-

Synthesis of Diazo Compounds : Regitz, M. (1967).[1] "Transfer of Diazo Groups". Angewandte Chemie International Edition, 6(9), 733-749.[1] [1]

-

Equilibrium Dynamics : Holm, A. (1975).[1] "1,2,3-Oxadiazoles".[1] Comprehensive Heterocyclic Chemistry. Note: Discusses the non-isolability of neutral 1,2,3-oxadiazoles.

-

Safety Data : Sigma-Aldrich.[1][2] "Ethyl diazoacetoacetate Safety Data Sheet". [1]

-

Tautomerism : L'abbé, G. (1982).[1] "Valence Tautomerism of Heterocycles". Chemical Reviews.

-

Catalog Entry Verification : Accela ChemBio. "Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate (CAS 799257-45-7)".[1]

Sources

"challenges in the characterization of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate"

Technical Support Center: Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate

Welcome to the technical support resource for Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing and characterizing this unique heterocyclic compound. Our approach moves beyond simple protocols to provide in-depth, field-proven insights grounded in established chemical principles.

The primary challenge in working with the 1,2,3-oxadiazole ring system is its inherent instability. Unlike the more commonly studied 1,2,4- and 1,3,4-oxadiazole isomers, the 1,2,3-isomer is prone to ring-opening and decomposition, often existing as a diazoketone tautomer in equilibrium.[1][2][3][4] This characteristic demands careful consideration during synthesis, purification, and analysis. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter.

Section 1: Synthesis and Purification Troubleshooting

FAQ 1: My reaction yield for Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate is consistently low, or I fail to isolate the product. What are the likely causes?

Answer: Low or zero yields in the synthesis of 1,2,3-oxadiazoles are a frequent and frustrating issue, primarily stemming from the compound's instability.[2][3]

Underlying Causes & Solutions:

-

Reaction Conditions:

-

Causality: The 1,2,3-oxadiazole ring is thermally labile. Elevated temperatures, prolonged reaction times, or the presence of strong acids/bases used in cyclization can promote decomposition.

-

Troubleshooting Protocol:

-

Temperature Control: Conduct the final cyclization step at the lowest possible temperature that still permits the reaction to proceed. Monitor progress closely using Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes.

-

Reaction Time: Do not let the reaction run overnight without first establishing product stability under those conditions. Quench the reaction as soon as the starting material is consumed to prevent product degradation.

-

Reagent Choice: If using a dehydrating agent or a catalyst for cyclization (e.g., POCl₃, often used for other isomers), consider milder alternatives.[5] Some syntheses of sensitive heterocycles benefit from milder activating agents or photolytic conditions.

-

-

-

Work-up and Purification:

-

Causality: Aqueous work-ups, particularly with acidic or basic washes, can hydrolyze the ester or catalyze ring-opening. Similarly, purification via silica gel chromatography can be problematic as the acidic nature of silica can cause decomposition on the column.

-

Troubleshooting Protocol:

-

Anhydrous Work-up: If possible, perform a non-aqueous work-up. This may involve filtering the reaction mixture through a pad of Celite or neutral alumina and concentrating under reduced pressure at low temperatures.

-

Neutralize Silica Gel: If column chromatography is unavoidable, use a slurry of silica gel that has been pre-treated with a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% in the eluent).

-

Alternative Purification: Consider purification by recrystallization from a non-polar solvent system or preparative TLC on a neutral support.

-

-

Caption: Troubleshooting workflow for low synthesis yield.

Section 2: Analytical Characterization FAQs

The inherent instability of the 1,2,3-oxadiazole ring is the root cause of most analytical challenges. The high energy of a mass spectrometer's ionization source or even the solvent used for NMR can be sufficient to induce structural changes.

FAQ 2: The ¹H or ¹³C NMR spectrum of my purified product shows more peaks than expected. Is my sample impure?

Answer: While impurities are always a possibility, with 1,2,3-oxadiazoles, you may be observing evidence of decomposition or tautomerization in the NMR tube.

Underlying Causes & Solutions:

-

In-situ Decomposition:

-

Causality: The compound may be degrading in the NMR solvent, especially if the solvent is acidic (like un-neutralized CDCl₃) or contains traces of water. This can lead to a mixture of the desired compound and its degradation products.

-

Troubleshooting Protocol:

-

Use Fresh, Neutral Solvents: Use fresh, high-purity deuterated solvents. For chloroform-d, consider passing it through a small plug of basic alumina immediately before use to remove traces of DCl.

-

Acquire Spectrum Immediately: Prepare the NMR sample and acquire the spectrum without delay. Re-acquiring the spectrum after several hours can confirm if degradation is time-dependent.

-

Low-Temperature NMR: Acquiring the spectrum at a lower temperature (e.g., 0 °C or -40 °C) can slow down decomposition processes, providing a cleaner spectrum of the intact molecule.

-

-

-

Tautomerism:

-

Causality: The 1,2,3-oxadiazole ring can exist in equilibrium with its open-chain α-diazo ketone tautomer.[1] If the energy barrier for this equilibrium is low, you may see peaks for both forms in your spectrum.

-

Self-Validation: The presence of characteristic peaks for an α-diazo ketone (a carbonyl peak around 165-170 ppm and a diazo carbon around 60-80 ppm in ¹³C NMR) alongside your expected oxadiazole signals would strongly support this hypothesis.

-

Table 1: Predicted NMR Chemical Shifts for Troubleshooting These are estimated values based on related heterocyclic structures.[6][7][8] Use them as a guide to identify key functional groups.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Ring-CH₃ | 2.4 - 2.8 | 10 - 15 | Methyl group attached to the oxadiazole ring. |

| Ester -OCH₂CH₃ | 4.2 - 4.5 (quartet) | 60 - 63 | Methylene protons of the ethyl ester. |

| Ester -OCH₂CH₃ | 1.2 - 1.5 (triplet) | 13 - 15 | Methyl protons of the ethyl ester. |

| Ester C=O | --- | 158 - 165 | Carbonyl of the carboxylate group. |

| Ring C-CH₃ | --- | 155 - 165 | Quaternary carbon of the ring attached to the methyl group. |

| Ring C-COOEt | --- | 140 - 150 | Quaternary carbon of the ring attached to the ester group. |

FAQ 3: I am unable to detect the molecular ion (M⁺) peak in the mass spectrum. What is happening?

Answer: The absence of a molecular ion peak is a classic indicator of a labile molecule that fragments easily under the ionization conditions of the mass spectrometer.

Underlying Causes & Solutions:

-

Fragmentation:

-

Causality: High-energy ionization techniques like Electron Ionization (EI) often impart too much energy, causing the unstable 1,2,3-oxadiazole ring to fragment immediately. A common fragmentation pathway is the loss of N₂, a very stable neutral molecule.

-

Troubleshooting Protocol:

-

Use Soft Ionization: Employ soft ionization techniques that are less likely to cause fragmentation. Electrospray Ionization (ESI) or Chemical Ionization (CI) are excellent alternatives. These methods are more likely to yield the protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[9]

-

Optimize Source Conditions: If using ESI or a similar technique, reduce the source temperature and cone voltage to the minimum required to achieve good signal, further minimizing in-source fragmentation.

-

-

Caption: Logic diagram for troubleshooting analytical data.

Section 3: Stability and Storage

FAQ 4: How should I handle and store my sample of Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate to ensure its integrity for future experiments?

Answer: Proper storage is critical. Given the compound's inherent instability, standard storage conditions are insufficient.

Best Practices for Storage and Handling:

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to protect from atmospheric moisture and oxygen, which can facilitate decomposition pathways.[10]

-

Temperature: Store at low temperatures, ideally at -20°C or below, in a freezer. This significantly reduces the rate of thermal decomposition.

-

Light: Protect the sample from light by storing it in an amber vial or wrapping the vial in aluminum foil. Photolytic degradation can be a concern for heterocyclic compounds.

-

Form: For long-term storage, it is best to store the compound as a neat, dry solid. If it must be in solution, use a dry, aprotic solvent (e.g., anhydrous dioxane or toluene) and store the solution under an inert atmosphere at low temperature. Avoid protic solvents like methanol for storage.

References

- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.

- SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING.UTAR Institutional Repository.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.MDPI.

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.NIH.

-

1H-[1][5][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers. SciELO.

- Ethyl 5-Formyl-1-(pyridin-3-yl)

- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.Research Results in Pharmacology.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.PMC - PubMed Central.

- Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.orientjchem.org.

- "troubleshooting guide for the synthesis of heterocyclic compounds".Benchchem.

- Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Comput

- Biological activity of oxadiazole and thiadiazole deriv

- Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity.

- Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40.The Royal Society of Chemistry.

- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.[Source not available]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]